[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxy group, and a bromobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate hydrazine-1-carbothioamide, which is then subjected to a Thia-Michael addition with maleic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative damage.
Comparison with Similar Compounds
[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Similar structure but different substituents, leading to varied biological activities.
2-{[(4-Bromobenzyl)oxy]benzylidene}hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid: Shares the bromobenzylidene moiety but differs in other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c20-14-6-7-15(27-11-12-4-2-1-3-5-12)13(8-14)10-21-23-19-22-18(26)16(28-19)9-17(24)25/h1-8,10,16H,9,11H2,(H,24,25)(H,22,23,26)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWUTURMGHPMP-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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